(R)-Methyl 4-(1-aminoethyl)benzoate
Overview
Description
“®-Methyl 4-(1-aminoethyl)benzoate” is a chemical compound with the IUPAC name 4-[(1R)-1-aminoethyl]benzoic acid . It has a molecular weight of 165.19 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “®-Methyl 4-(1-aminoethyl)benzoate” is represented by the InChI code: 1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 . This indicates that the compound has a benzene ring substituted with amino and carboxyl groups .Physical And Chemical Properties Analysis
“®-Methyl 4-(1-aminoethyl)benzoate” is a white to yellow solid . The compound is stored at a temperature of +4°C .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research by Portilla et al. (2007) demonstrates the use of substituted benzoates in understanding hydrogen-bonded supramolecular structures. Their work involves the synthesis of ethyl and methyl substituted benzoates, including structures similar to (R)-Methyl 4-(1-aminoethyl)benzoate, showing how these compounds can form chains and sheets through hydrogen bonds, contributing significantly to the field of crystallography and molecular design Portilla et al., 2007.
Synthesis of Schiff Base Derivatives
Mohamad et al. (2017) focused on synthesizing and characterizing methyl 4-(4-aminostyryl) benzoate, a compound related to (R)-Methyl 4-(1-aminoethyl)benzoate. Their research indicates the potential of such compounds as precursors for the formation of Schiff base derivatives, which have numerous applications in medicinal and materials chemistry Mohamad, Hassan, & Yusoff, 2017.
Radioactive Labeling in Drug Development
Taylor et al. (1996) conducted research on synthesizing benzyl and benzoyl derivatives of methyl benzoates for use in radiopharmaceuticals. Their work, involving compounds structurally similar to (R)-Methyl 4-(1-aminoethyl)benzoate, is crucial for developing novel drug molecules and tracing their behavior in biological systems Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996.
Plant Cell Research and Fragrance Production
Dudareva et al. (2000) explored the biosynthesis of methyl benzoate in snapdragon flowers. This research sheds light on the biological synthesis pathways of compounds like (R)-Methyl 4-(1-aminoethyl)benzoate, which are significant in the field of botany and fragrance production Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000.
Enzymatic Kinetic Resolution in Stereochemistry
Gamalevich, Serebryakov, and Vlasyuk (1998) discussed the enzymatic kinetic resolution of methyl benzoate derivatives to obtain enantiomerically pure compounds. This research is relevant for understanding how compounds similar to (R)-Methyl 4-(1-aminoethyl)benzoate can be separated into their enantiomeric forms, which is a crucial aspect of stereochemistry and pharmaceutical development Gamalevich, Serebryakov, & Vlasyuk, 1998.
Monoamine Oxidase Inhibition Studies
Ahmad et al. (2018) synthesized and evaluated benzothiazine dioxide derivatives, structurally related to (R)-Methyl 4-(1-aminoethyl)benzoate, for their monoamine oxidase inhibition activities. This research is vital for developing new treatments for neurological disorders, as monoamine oxidase inhibitors play a crucial role in managing conditions like depression and Parkinson's disease Ahmad, Zaib, Jalil, Shafiq, Ahmad, Sultan, Iqbal, Aslam, & Iqbal, 2018.
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(1R)-1-aminoethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYGLHLLQZGWPT-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590820 | |
Record name | Methyl 4-[(1R)-1-aminoethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
912342-10-0 | |
Record name | Methyl 4-[(1R)-1-aminoethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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